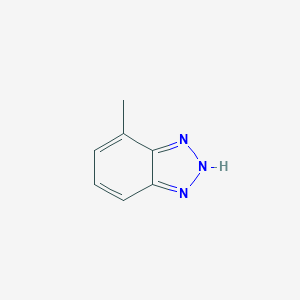

4-Methyl-1H-benzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) Derivatives in Academia

The journey of benzotriazole derivatives in the scientific field began in the late 19th century. gsconlinepress.com Initially, the parent compound, benzotriazole, was recognized for its industrial utility, particularly as a highly effective corrosion inhibitor for metals like copper and its alloys. gsconlinepress.comresearchgate.net This application dominated its use for many decades.

By the mid-20th century, the focus of academic research on benzotriazoles began to shift. gsconlinepress.com Scientists recognized that the benzotriazole structure is a "privileged scaffold," meaning it can be readily modified with various functional groups to create a library of derivatives with diverse chemical properties and biological activities. gsconlinepress.comnih.gov This realization opened the door to medicinal chemistry, where researchers started exploring benzotriazole derivatives for their potential as therapeutic agents. ijprajournal.comijariie.comijcrt.org Since the late 1980s, the antimicrobial activities of these compounds have been extensively investigated. nih.govipinnovative.com The evolution of synthetic methodologies, including the development of more efficient and environmentally friendly techniques, has further propelled research into this versatile class of compounds. gsconlinepress.comgsconlinepress.com Today, benzotriazole derivatives are a cornerstone in various fields, from materials science to drug discovery, with research highlighting their potential as antimicrobial, analgesic, antioxidant, and anti-inflammatory agents. gsconlinepress.comgsconlinepress.com

Significance of 4-Methyl-1H-benzotriazole within the Benzotriazole Class

Within the broad class of benzotriazoles, this compound holds particular significance, primarily due to its widespread industrial use as a corrosion inhibitor. lanxess.comnacchemical.com It is a key component of tolyltriazole (B104456), a commercial mixture used extensively in applications such as automotive antifreeze and coolant formulations, aircraft de-icing fluids, hydraulic fluids, and industrial water treatment systems to protect non-ferrous metals from corrosion. mdpi.comuni-osnabrueck.delanxess.comnacchemical.comontosight.airesearchgate.net The methyl group on the benzene (B151609) ring enhances its performance in certain formulations compared to the unsubstituted benzotriazole.

While its role as a corrosion inhibitor is paramount, this compound also features in other areas of chemical research. It serves as a UV stabilizer and is used in the production of photographic chemicals. lanxess.com In environmental science, its prevalence in industrial and commercial products has led to its classification as an emerging contaminant, prompting significant research into its environmental fate, persistence, and degradation pathways. uni-osnabrueck.deresearchgate.netresearchgate.netnih.gov Although less prominent than other derivatives in medicinal chemistry, methyl-substituted benzotriazoles have been investigated for their biological activities. For instance, studies have explored methyl-analogues of benzotriazole for their antiprotozoal activity and have noted that methyl substitution can enhance the antioxidant capabilities of certain compounds. nih.govijcrt.org

Scope and Research Focus on this compound in Contemporary Chemistry

Contemporary research on this compound is multifaceted, reflecting its industrial importance and environmental presence. A major area of focus is environmental chemistry, where studies investigate its occurrence in aquatic environments, its persistence, and the development of advanced oxidation processes for its removal from wastewater. uni-osnabrueck.deresearchgate.netnih.gov The degradation mechanisms of this compound are a subject of theoretical and experimental investigation to better understand its environmental impact. nih.gov

In materials science and industrial chemistry, research continues to leverage its properties as a corrosion inhibitor and UV stabilizer. lanxess.comontosight.ai It is used in the formulation of protective coatings and as an additive in lubricants to improve wear resistance and thermal stability. ontosight.ai Furthermore, this compound can serve as a chemical intermediate for the synthesis of more complex molecules. ontosight.ai While not a primary focus, its scaffold continues to be of interest in the design of new functional materials and biologically active compounds, often as part of broader studies on the structure-activity relationships of benzotriazole derivatives. nih.govgrowingscience.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Light brown to beige solid |

| Melting Point | Approx. 76°C (168.8°F) |

| CAS Number | 29878-31-7 |

| Synonyms | 4-Methylbenzotriazole, 4-Tolyltriazole |

Source: uni-osnabrueck.delanxess.comnacchemical.comnih.gov

Table 2: Industrial Applications of this compound

| Application Area | Specific Use |

| Corrosion Inhibition | Antifreeze & De-icing Solutions, Engine Oils, Hydraulic & Brake Fluids, Metalworking Fluids, Industrial Water Treatment |

| Material Protection | UV Stabilizer, Protective Coatings |

| Manufacturing | Circuit Board Production, Photographic Chemicals |

| Chemical Synthesis | Intermediate for more complex chemicals |

Source: mdpi.comuni-osnabrueck.delanxess.comnacchemical.comontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274037 | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29878-31-7 | |

| Record name | 4-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29878-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK8999IZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 1h Benzotriazole

Green Chemistry Approaches in 4-Methyl-1H-benzotriazole Synthesis

Green chemistry principles have driven the development of cleaner and more efficient synthetic routes for benzotriazole (B28993) derivatives. These approaches prioritize the reduction of waste, use of less hazardous substances, and conservation of energy.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. mdpi.com By directly interacting with polar molecules, microwaves provide rapid and uniform heating, which leads to dramatic acceleration of reaction rates, higher yields, and cleaner reaction profiles. mdpi.comnih.gov

In the synthesis of benzotriazole derivatives, microwave-assisted protocols have been shown to significantly reduce reaction times from hours to mere minutes. nih.gov For instance, the synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives was successfully achieved under microwave conditions. rjptonline.org A comparative study on the synthesis of 1-chloromethylbenzotriazole demonstrated a drastic reduction in reaction time from 6 hours under conventional reflux to 4 minutes and 20 seconds using microwave irradiation (180 W), with an accompanying increase in product yield. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives

| Derivative | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 1-chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | Not specified |

| 1-chloromethylbenzotriazole | Microwave (180 W) | 4 min 20 sec | Not specified |

| N-o-tolyl-1H-benzo[d] nih.govrjptonline.orgresearchgate.nettriazole-5-carboxamide | Conventional (Reflux) | 4 hours | 72% |

| N-o-tolyl-1H-benzo[d] nih.govrjptonline.orgresearchgate.nettriazole-5-carboxamide | Microwave (180 W) | 4 min 30 sec | 83% |

This data is based on the synthesis of benzotriazole derivatives and is considered indicative for this compound. nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, lower costs, and simplify experimental procedures. The N-alkylation of benzotriazole has been successfully performed under solvent-free conditions, often in conjunction with microwave irradiation. gsconlinepress.com

One effective method involves reacting benzotriazole with alkyl halides in the presence of silica (B1680970) (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. gsconlinepress.com This approach provides the desired 1-alkyl benzotriazoles regioselectively in moderate to high yields with significantly shortened reaction times. gsconlinepress.com

Ultrasonication-Enhanced Synthetic Routes

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a reaction medium, creating localized high-pressure and high-temperature microenvironments. researchgate.netnih.gov This phenomenon enhances reaction rates and yields, making it a valuable green chemistry tool. mdpi.com

The synthesis of 1H-benzotriazoles from o-phenylenediamine (B120857) and sodium nitrite (B80452) in acetic acid has been shown to proceed in good yields and short reaction times under ultrasound irradiation. researchgate.net Compared to conventional methods, ultrasonication can shorten reaction times and improve yields. nih.govmdpi.com For example, the synthesis of certain N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, a related heterocyclic synthesis, was achieved in 1 hour with 89-92% yield using ultrasound, compared to longer reaction times and lower yields (83-88%) with conventional stirring. nih.gov

Glycerol-Mediated N-Alkylation and Recycling Strategies

Glycerol (B35011), a biodegradable, non-toxic, and renewable resource, has been explored as a green solvent for various organic transformations. Its use as a reaction medium for the N-alkylation of benzotriazole derivatives represents an environmentally benign protocol. researchgate.net The N-alkylation of benzotriazole with various alkyl halides proceeds efficiently in glycerol, leading to excellent yields of the corresponding N-alkylated products. researchgate.net A significant advantage of this method is the ease of product separation and the potential for recycling the glycerol solvent, further enhancing its green credentials. researchgate.net

Chemo-Selective Derivatization of this compound

Benzotriazole and its derivatives have two possible sites for N-alkylation (N1 and N2), often leading to the formation of isomeric mixtures. Achieving chemo-selectivity, particularly for the N1 position, is a significant challenge in the derivatization of these compounds.

N-Alkylation Strategies and Selectivity

The alkylation of benzotriazoles is a synthetically important but challenging transformation due to the potential for forming both N1 and N2 alkylated isomers. rsc.org The ratio of these isomers can be influenced by various factors, including the base, solvent, and catalyst used. researchgate.net

Recent research has focused on developing catalytic systems that favor the formation of the thermodynamically more stable N1-isomer. A notable metal-free approach involves the use of tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for the reaction of benzotriazoles with diazoalkanes. rsc.org This method provides N1-alkylated benzotriazoles in good to excellent yields with high site-selectivity. rsc.org

Another strategy for achieving high regioselectivity is the use of solvent-free conditions. As mentioned previously, the N-alkylation of benzotriazole using SiO2, K2CO3, and TBAB under thermal or microwave conditions has been reported to yield 1-alkyl benzotriazoles with high regioselectivity. gsconlinepress.com These advanced strategies offer precise control over the derivatization of the this compound core, enabling the synthesis of specific isomers for various applications.

N-Acylation Approaches

N-acylation is a fundamental transformation for modifying the properties of this compound, primarily by introducing an acyl group onto one of the nitrogen atoms of the triazole ring. This reaction is crucial for creating amide derivatives, which serve as important intermediates in organic synthesis. Various methods have been developed for this purpose, ranging from classical approaches to modern, greener protocols.

A common method involves the reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. More advanced and milder procedures focus on the in-situ activation of carboxylic acids. For instance, carboxylic acids can be converted into highly reactive N-acylbenzotriazoles using activating agents. These N-acyl intermediates can then efficiently transfer the acyl group to other nucleophiles. organic-chemistry.org Green chemistry approaches have also been developed, utilizing water as a solvent and microwave irradiation to accelerate the reaction, often eliminating the need for a catalyst and resulting in high yields and simple workup procedures. nih.gov

Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) offers a direct route to functionalize the benzene portion of the this compound molecule. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the methyl group and the benzotriazole moiety. The methyl group at the C4 position is an activating group and directs incoming electrophiles to the ortho (C5) and para (C7) positions. Conversely, the triazole ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and would typically direct incoming electrophiles to the meta positions (C5 and C7). The interplay of these effects determines the final regioselectivity.

Key EAS reactions include nitration and sulfonation.

Nitration : Direct nitration of benzotriazole derivatives can be achieved using a mixture of a nitrate (B79036) salt (e. g., KNO₃) or nitric acid with concentrated sulfuric acid. clockss.org For this compound, nitration is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the activating methyl group.

Sulfonation : Treatment with fuming sulfuric acid introduces a sulfonic acid group onto the aromatic ring. The direct sulfonation of 1H-benzotriazole is known to yield 1H-benzotriazole-4-sulfonic acid, demonstrating the feasibility of this transformation. For the 4-methyl derivative, sulfonation would similarly be directed by the methyl group.

Multi-Step Synthesis of Complex this compound Derivatives

The this compound core serves as a versatile building block for the construction of more complex molecular architectures. Multi-step synthetic sequences allow for the introduction of diverse functional groups and the extension of the molecular framework. The synthesis of the tolyltriazole (B104456) core itself is a multi-step process, typically starting from the corresponding methyl-o-phenylenediamine. wikipedia.orggoogle.com

Once the core is formed, subsequent reactions can be performed. A common strategy involves initial N-alkylation of the triazole ring, followed by transformations of the appended alkyl chain. For example, reacting this compound with a bifunctional alkylating agent (e.g., a halo-alcohol or a dihaloalkane) introduces a reactive handle that can be used for further elaboration, such as esterification, etherification, or nucleophilic substitution, to build larger and more complex derivatives.

A representative multi-step sequence is outlined below:

N-Alkylation : Reaction of this compound with 4-(bromomethyl)benzonitrile in the presence of a base like KOH to attach a functionalized benzyl (B1604629) group to the triazole nitrogen. nih.gov

Functional Group Transformation : The nitrile group on the appended benzyl moiety can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amide Coupling : The resulting carboxylic acid or amine can then be coupled with various partners (amines or carboxylic acids, respectively) to create complex amide derivatives.

Catalytic Synthesis of this compound Derivatives

Catalysis offers efficient, selective, and often more sustainable routes for the synthesis of this compound derivatives. These methods can reduce reaction times, lower energy consumption, and provide access to structures that are difficult to obtain through classical means.

Photocatalysis : UV-irradiated titanium dioxide (TiO₂) can be used to induce photocatalytic transformations of tolyltriazole. nih.gov While often studied in the context of degradation, photocatalysis can also be harnessed for synthetic transformations by carefully controlling the reaction conditions and reactants.

Metal-Catalyzed Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole derivatives. This methodology can be applied to create complex 1-substituted-tolyltriazoles by reacting an organic azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. google.com This approach is known for its high yields, mild reaction conditions, and broad functional group tolerance.

Comparative Analysis of Synthetic Efficiencies and Yields

The choice of a synthetic method depends on factors such as desired product, required purity, scalability, and environmental impact. A comparative analysis of the methodologies discussed reveals distinct advantages for each approach.

N-Functionalization (Acylation/Alkylation) : These are generally high-yielding reactions. Modern methods, such as microwave-assisted synthesis in water or the use of ionic liquids as catalysts under solvent-free conditions, offer significant advantages in terms of efficiency, reaction time, and sustainability, often providing yields exceeding 90%. nih.govresearchgate.net

Electrophilic Aromatic Substitution : Yields for EAS reactions can be more variable and are highly dependent on the substrate and reaction conditions. Nitration, for example, can produce a mixture of isomers, which may lower the isolated yield of a specific desired product. clockss.org However, it provides a direct path to ring-functionalized derivatives that are otherwise difficult to access.

Catalytic Methods : These approaches often provide the highest efficiency and selectivity. For instance, copper-catalyzed "click" chemistry is renowned for proceeding to completion under mild conditions with very high yields (often >90%) and generating minimal byproducts. google.com Photocatalytic and other modern light-mediated reactions can also offer excellent yields in remarkably short reaction times. acs.org

Mentioned Compounds

Spectroscopic and Advanced Analytical Characterization of 4 Methyl 1h Benzotriazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Methyl-1H-benzotriazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the triazole ring.

The aromatic region of the spectrum is complex due to the asymmetrical substitution of the benzene (B151609) ring. It typically displays signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing triazole ring. These protons exhibit splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with adjacent protons. The methyl group protons appear as a distinct singlet in the upfield region of the spectrum, typically around 2.4 ppm, which is characteristic of a methyl group attached to an aromatic ring. The proton attached to the nitrogen atom of the triazole ring (N-H) is often observed as a broad singlet at a more downfield chemical shift, and its position can be highly dependent on the solvent and concentration due to hydrogen bonding. For the related compound 1H-benzotriazole aceto-hydrazide, the proton resonance peaks of the benzene ring appear in the range of δ 7.38-8.06 ppm, and the N-H proton shows a single peak at δ 9.64 ppm in DMSO. jocpr.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | ~7.2 - 7.8 | Multiplet |

| Methyl (CH₃) | ~2.4 | Singlet |

| Triazole N-H | Variable, broad (~10-14) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms in the molecule.

The spectrum will show signals for the carbon atom of the methyl group in the aliphatic region (typically around 20-25 ppm). The six carbons of the benzene ring will appear in the aromatic region (generally between 110 and 150 ppm). The chemical shifts of these aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the triazole ring and the methyl group (quaternary carbons) will have different chemical shifts compared to the carbons bearing hydrogen atoms. The chemical shifts of carbons in the benzotriazole (B28993) ring system are sensitive to the tautomeric form of the molecule. For benzimidazole (B57391), a related benzazole, the tautomeric equilibrium results in the magnetic equivalence of C4/C7 and C5/C6.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~20 - 25 |

| Aromatic C-H | ~110 - 130 |

| Aromatic Quaternary Carbons (including C-N) | ~130 - 150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H bond in the triazole ring. This broadening is often due to hydrogen bonding.

Aromatic C-H Stretching: Absorption bands are typically observed just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group give rise to absorption bands just below 3000 cm⁻¹, usually in the 2850-2975 cm⁻¹ region.

C=C Aromatic Ring Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

N=N Stretching: The stretching vibration of the N=N bond in the triazole ring can appear in the fingerprint region. For a related derivative, this has been observed at 1416 cm⁻¹. jocpr.com

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are typically found in the 700-900 cm⁻¹ region and can provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Triazole) | Stretching | 3000 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2975 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| N=N (Triazole) | Stretching | ~1400 - 1450 |

| C-H | Bending (Out-of-plane) | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₇N₃, corresponding to a molecular weight of approximately 133.15 g/mol . nih.govwikipedia.orgchemicalbook.comscbt.comnih.govsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 133. The fragmentation of this molecular ion provides valuable structural clues. A common fragmentation pathway for benzotriazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a significant fragment ion at m/z 105. For this compound, a prominent peak is indeed observed at m/z 104, which likely corresponds to the loss of N₂ followed by the loss of a hydrogen atom. nih.gov The peak at m/z 133 represents the molecular ion. nih.gov

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Proposed Neutral Loss |

| 133 | [C₇H₇N₃]⁺ (Molecular Ion) | - |

| 104 | [C₇H₆N]⁺ | N₂ + H |

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) provides more detailed structural information by isolating a precursor ion and then inducing its fragmentation to observe the resulting product ions. This technique allows for the confirmation of elemental composition and the elucidation of complex fragmentation pathways.

For a monohydroxylated tolyltriazole (B104456) isomer, a precursor ion at m/z 150 was observed to fragment into a product ion at m/z 132, corresponding to the loss of a water molecule. Further fragmentation showed a loss of a nitrogen molecule (N₂) from the precursor ion, resulting in a fragment with m/z 122. In studies of this compound using techniques like LC-APCI-QFT, the protonated molecule [M+H]⁺ with a precursor m/z of 134.0712 is observed. Its fragmentation yields product ions at m/z values such as 106.06648, 79.05916, and 77.04101. nih.gov In negative ion mode (LC-ESI-QFT), the deprotonated molecule [M-H]⁻ with a precursor m/z of 132.0566 fragments to ions at m/z 104.0506 and 103.04279. nih.gov

Table 5: HR-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Ionization Mode | Key Product Ions (m/z) |

| 134.0712 [M+H]⁺ | Positive | 106.066, 79.059, 77.041 |

| 132.0566 [M-H]⁻ | Negative | 104.051, 103.043 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to investigate the elemental composition and chemical state of atoms on the surface of a material. When this compound is used as a corrosion inhibitor, XPS is instrumental in studying its interaction with metal surfaces, such as copper.

Studies on the adsorption of the parent compound, benzotriazole, on copper surfaces show that the molecule deprotonates upon adsorption, forming a benzotriazolate species. This is evidenced by changes in the N 1s core level spectrum. The N 1s spectrum of benzotriazole typically shows two components, which can be attributed to the different nitrogen environments within the triazole ring (-N=N- and >N-H). Upon interaction with a copper surface, these peaks shift and may merge, indicating a change in the chemical state of the nitrogen atoms as they coordinate with the copper atoms. This suggests the formation of a protective film consisting of a copper-benzotriazolate complex. Similar behavior would be expected for this compound, where the analysis of the N 1s and C 1s spectra would reveal the nature of the chemical bonding between the molecule and the metal surface.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. For this compound, often referred to as tolyltriazole (in commercial mixtures with its 5-methyl isomer), thermal stability is a key characteristic, particularly in its application as a corrosion inhibitor in fluids that operate at elevated temperatures, such as automotive coolants and hydraulic fluids.

Research has shown that benzotriazole derivatives possess significant thermal and oxidative stability. atamanchemicals.com Studies comparing tolyltriazole with the parent compound, benzotriazole, indicate that tolyltriazole exhibits superior thermal stability. irowater.com Early investigations using a thermal balance, a technique analogous to TGA, demonstrated that tolyltriazole undergoes considerable weight loss at approximately 300°C, indicating the onset of thermal decomposition. ampp.org In contrast, benzotriazole shows a similar weight loss at a higher temperature of 320°C. ampp.org

The heating rate is a critical parameter in the thermal analysis of benzotriazole derivatives, as it can influence the decomposition profile. jocpr.com TGA studies on related benzotriazole compounds reveal that decomposition temperatures can shift with varying heating rates. jocpr.com For instance, the analysis of benzotriazolium perrhenate, a derivative of benzotriazole, shows a multi-stage decomposition process when studied by TGA, with the initial mass loss occurring around 243°C. nih.gov This highlights the utility of TGA in elucidating complex thermal degradation pathways. Although a detailed TGA curve for pure this compound is not widely published, the available data on tolyltriazole underscores its robust nature at high temperatures.

Table 1: Thermal Decomposition Data for Tolyltriazole

| Compound | Decomposition Onset Temperature (°C) | Analytical Technique |

|---|

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices, from industrial formulations to environmental samples. Both liquid and gas chromatography are widely employed to assess purity and analyze complex mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. Its application is crucial for determining the compound in aqueous samples, including environmental waters and human urine. chemsrc.com

Reverse-phase (RP) HPLC is a common approach for separating this compound. ampp.org A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. ampp.org The use of formic acid makes the method compatible with mass spectrometry (MS) detection, a powerful technique for confirmation and quantification at trace levels (LC-MS/MS). chemsrc.com Various stationary phases are suitable, including specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, which are designed to minimize unwanted interactions and improve peak symmetry. ampp.org

LC-MS/MS methods have been developed for the simultaneous determination of multiple benzotriazole derivatives in water, achieving low limits of quantification (LOQs) in the nanogram-per-milliliter (ng/mL) range. chemsrc.com These methods often involve a sample pre-concentration step, such as solid-phase extraction (SPE), to enhance sensitivity. chemsrc.com

Table 2: Representative Liquid Chromatography (LC) Conditions for this compound Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ampp.org |

| Column | Newcrom R1 | ampp.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | ampp.org |

| Detector | UV, Diode Array Detector (DAD), Mass Spectrometry (MS/MS) | chemsrc.com |

| Application | Purity assessment, quantification in environmental and biological samples | chemsrc.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. It is well-suited for separating volatile and semi-volatile compounds and offers high selectivity and sensitivity.

A significant advantage of GC-MS is its ability to separate the structural isomers this compound and 5-Methyl-1H-benzotriazole, which can be challenging to resolve using LC-MS techniques. This isomeric separation is important for accurate environmental fate and risk assessment, as the two isomers may exhibit different properties. One study utilizing GC-MS successfully determined the ratio of the two isomers in water samples, finding 41.29% this compound and 58.71% 5-Methyl-1H-benzotriazole.

To improve the volatility and chromatographic behavior of polar benzotriazoles, a derivatization step, such as acetylation with acetic anhydride, is often performed prior to GC-MS analysis. This approach has been successfully combined with dispersive liquid-liquid microextraction (DLLME) to achieve very low limits of quantification, in the range of 0.007 to 0.080 ng/mL in water samples. More advanced techniques like Comprehensive Two-Dimensional Gas Chromatography (GC×GC) have been employed to characterize and quantify methyl- and chloromethyl-benzotriazoles in complex wastewater samples.

Table 3: Gas Chromatography (GC) Methodologies for this compound Analysis

| Parameter | Conditions/Findings | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Sample Preparation | Concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) | |

| Derivatizing Agent | Acetic Anhydride | |

| Key Advantage | Separation of 4-methyl and 5-methyl isomers | |

| Advanced Technique | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| Application | Analysis of environmental water and wastewater samples | |

Elemental Analysis

Elemental analysis provides the fundamental composition of a compound by determining the percentage by weight of each element present. For this compound, this analysis confirms its empirical and molecular formula, C₇H₇N₃. This information is foundational for verifying the identity and purity of a synthesized or commercial sample.

The molecular weight of this compound is 133.15 g/mol . From the molecular formula, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared. The expected percentages of carbon, hydrogen, and nitrogen are critical quality control parameters.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 63.16 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.30 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 31.57 |

| Total | | | | 133.156 | 100.00 |

Theoretical and Computational Chemistry Studies of 4 Methyl 1h Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-1H-benzotriazole. These computational methods provide insights into molecular orbitals, charge distribution, and other electronic properties that govern the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) has been extensively employed to study benzotriazole (B28993) derivatives. DFT calculations are crucial for understanding the electronic properties that influence their function, for instance, as corrosion inhibitors. Theoretical studies on similar heterocyclic compounds have shown that quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE) are correlated with their inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to a metal surface, while a lower ELUMO suggests a higher capacity to accept electrons. The energy gap, ΔE, is an indicator of the molecule's stability and reactivity.

In a study investigating the degradation of this compound by hydroxyl radicals, DFT was used to calculate the energetics of the reaction pathways. nih.govresearchgate.net Such calculations help in identifying the most reactive sites on the molecule and understanding its stability. For instance, the methyl group's electron-donating nature can influence the electron density distribution in the benzotriazole ring system, thereby affecting its reactivity towards electrophiles and nucleophiles.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomistic level. sciopen.commdpi.com For this compound, MD simulations are particularly useful in understanding its application as a corrosion inhibitor. These simulations can model the interaction between the inhibitor molecules and a metal surface in a corrosive environment.

For example, MD simulations have been used to study the adsorption of benzotriazole and its derivatives on copper oxide (Cu2O) surfaces in an aqueous solution. researchgate.net These simulations reveal that benzotriazole derivatives can bind strongly to the metal oxide surface. The orientation and binding energy of the adsorbed molecules can be calculated, providing insights into the formation and stability of the protective film that inhibits corrosion. The simulations can help understand how the methyl group in this compound might influence its orientation and interaction with the surface compared to the parent benzotriazole. Factors such as the planarity of the molecule and the interaction of the triazole ring with the surface are key aspects that can be elucidated through MD simulations.

Tautomerism and Aromaticity Investigations

Benzotriazole and its derivatives, including this compound, can exist in different tautomeric forms. The most common are the 1H and 2H tautomers, where the proton is located on different nitrogen atoms of the triazole ring. Computational studies have been conducted to determine the relative stabilities of these tautomers.

For the parent benzotriazole, theoretical calculations have shown that the 1H-tautomer is generally more stable than the 2H-tautomer, although the energy difference can be small and dependent on the computational method and the phase (gas or solution). researchgate.net Quantum chemical calculations, including DFT, have been used to investigate the geometries and energies of these tautomers. mdpi.comnih.gov The introduction of a methyl group at the 4-position is expected to influence the tautomeric equilibrium. The electronic effects of the methyl group can differentially stabilize one tautomer over the other.

Aromaticity is another key aspect that is investigated computationally. The benzotriazole system is aromatic, which contributes to its stability. Computational methods can quantify the degree of aromaticity, for instance, by calculating nucleus-independent chemical shifts (NICS) or by analyzing the bond lengths and electronic delocalization. These investigations help in understanding the inherent stability of the this compound ring system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. A notable example is the investigation of its degradation in aqueous environments, which is of significant environmental interest.

A theoretical study on the degradation of 1H-benzotriazole and this compound initiated by hydroxyl (•OH) radicals has provided detailed mechanistic insights. nih.govresearchgate.net The primary reaction pathways were found to be addition reactions of the •OH radical to the benzotriazole ring. The total rate constants for the reactions were calculated, with the value for this compound being 1.81 × 1010 M-1 s-1 at 298 K. nih.gov The study also showed that the reaction rate constants increase with temperature, indicating that higher temperatures facilitate the degradation process. nih.gov

The computational model identified several transformation products. For the parent 1H-benzotriazole, important products included 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.gov Subsequent reactions with •OH radicals can lead to further oxidation, eventually resulting in ring-opened products like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov Such detailed mechanistic understanding, derived from computational modeling, is crucial for assessing the environmental fate of this compound.

| Reactant | Rate Constant (M-1 s-1 at 298 K) |

| 1H-Benzotriazole + •OH | 8.26 × 109 |

| This compound + •OH | 1.81 × 1010 |

This table presents the calculated total rate constants for the reaction of 1H-benzotriazole and this compound with hydroxyl radicals. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For benzotriazole derivatives, QSAR studies have been conducted to understand how different substituents affect their properties, such as their efficacy as fungicides. semanticscholar.orgnih.gov

One study investigated the antifungal activity of 1-(phenoxymethyl)benzotriazole derivatives against various fungi. semanticscholar.org The QSAR models developed in this study rationalized the effect of substituents on the phenoxy group using electronic, steric, and hydrophobic parameters. semanticscholar.org Although this study did not specifically include this compound, it demonstrates the applicability of SAR and QSAR modeling to this class of compounds. Such models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For this compound derivatives, a QSAR study could, for example, explore how additional substituents on the benzene (B151609) ring influence their corrosion inhibition properties or their biological activity.

In Silico Investigations for Targeted Applications

In silico methods, such as molecular docking and virtual screening, are widely used in drug discovery and materials science to identify and optimize compounds for specific applications. Benzotriazole and its derivatives have been the subject of numerous in silico studies due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govijpsjournal.comcurrentopinion.be

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a target receptor. For example, benzotriazole derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. nih.govvensel.orgjetir.org One study on novel benzotriazole derivatives investigated their docking against the non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase, with some derivatives showing high docking scores, suggesting their potential as antiviral agents. vensel.org Another study used molecular docking to explore the antimicrobial activity of newly synthesized benzotriazoles against Aspergillus fumigatus N-myristoyl transferase, with some compounds showing promising binding energies. nih.gov

These in silico approaches allow for the rapid screening of large libraries of virtual compounds, saving time and resources in the early stages of development. For this compound, such investigations could be used to explore its potential in various targeted applications by screening its binding affinity against a range of biological targets or its interaction with different material surfaces.

| Compound | Target | Binding Energy (kcal/mol) |

| Derivative 2a | HIV-1 RT (1RT2) | -9.3 |

| Derivative 3 | A. fumigatus N-myristoyl transferase (4CAW) | -8.499 |

| Derivative 4 | A. fumigatus N-myristoyl transferase (4CAW) | -8.504 |

This table shows examples of docking scores for different benzotriazole derivatives against biological targets from in silico studies. nih.govvensel.org

Reactivity and Mechanistic Investigations of 4 Methyl 1h Benzotriazole

Degradation Mechanisms of 4-Methyl-1H-benzotriazole

The environmental persistence of this compound has prompted extensive research into its degradation mechanisms. Various advanced oxidation processes (AOPs) have been investigated to break down this recalcitrant compound in aqueous environments. These processes typically rely on the generation of highly reactive species, such as hydroxyl radicals, to initiate the degradation cascade.

Hydroxyl Radical (•OH) Initiated Degradation Pathways

Studies have determined the total rate constant for the reaction of this compound with •OH at 298 K to be 1.81 × 10¹⁰ M⁻¹ s⁻¹. nih.govresearchgate.net This reaction rate is influenced by temperature, with increasing temperatures promoting the degradation of the compound. nih.govresearchgate.net The degradation process involves a series of successive reactions with hydroxyl radicals, leading to the formation of various transformation products. nih.govresearchgate.net While specific degradation products for the 4-methyl isomer are part of a complex mixture, studies on the parent compound, 1H-benzotriazole, show that the process begins with hydroxylation, followed by ring-opening reactions, eventually leading to the formation of smaller organic acids. nih.govresearchgate.netrsc.org For instance, the degradation of 1H-benzotriazole yields hydroxylated products initially, which are then converted to compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.govresearchgate.net Advanced oxidation processes based on •OH have been shown to not only effectively remove benzotriazoles from water but also significantly reduce the toxicity of the resulting transformation products. nih.govresearchgate.netresearchgate.net

| Compound | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| This compound | 1.81 × 10¹⁰ nih.govresearchgate.net |

| 1H-benzotriazole | 8.26 × 10⁹ nih.govresearchgate.net |

Photocatalytic Degradation Processes

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), represents an effective method for the degradation of this compound. nih.gov This process utilizes photogenerated species at the semiconductor-water interface to induce the conversion and eventual mineralization of the compound. nih.gov

The use of UV-irradiated titanium dioxide (TiO₂) has been proven effective for the degradation of tolyltriazole (B104456) (TTz), which is a commercial mixture of this compound and 5-Methyl-1H-benzotriazole. nih.gov The high photocatalytic activity of TiO₂, particularly in the anatase crystalline form, is attributed to its ability to generate highly oxidative species upon UV illumination. nih.govmdpi.com These reactive species, including hydroxyl radicals, initiate the breakdown of the benzotriazole (B28993) structure. researchgate.net Studies have demonstrated that the photocatalytic process can lead to the rapid transformation of tolyltriazole. nih.gov The photocatalytic decomposition in the presence of TiO₂ can result in various transformation products, including hydroxylated and methylated derivatives, as well as ring cleavage products. researchgate.net

The pH of the aqueous solution is a critical parameter that can influence the rate of photocatalytic degradation. Research on tolyltriazole has explored its degradation across a range of pH values. nih.gov The initial degradation rates were found to be largely independent of pH in the range of 3 to 11. nih.gov In contrast, the degradation of the parent compound, 1H-benzotriazole, showed a marked increase in rate at pH 11. nih.gov This is attributed to the deprotonated form of the molecule being more susceptible to oxidation than the protonated form. nih.gov For tolyltriazole, the initial degradation rates remained relatively consistent across acidic, neutral, and alkaline conditions. nih.gov

| pH | Initial Degradation Rate (mM min⁻¹) |

|---|---|

| 3 | 2.0 × 10⁻² nih.gov |

| 6 | 2.00 × 10⁻² nih.gov |

| 11 | 2.11 × 10⁻² nih.gov |

An important aspect of degradation is mineralization, the complete conversion of the organic compound into inorganic substances like CO₂, water, and mineral acids. Studies have shown that TiO₂ photocatalysis can achieve complete mineralization of tolyltriazole. nih.gov During this process, the fate of the nitrogen atoms within the triazole ring is of particular interest. Research indicates that the organic nitrogen is partially converted into ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) ions. nih.gov In the case of tolyltriazole degradation at pH 6, approximately 33% of the initial organic nitrogen was converted to mineral nitrogen. nih.gov The remaining nitrogen is believed to be converted into molecular nitrogen (N₂), indicating a complete breakdown of the triazole ring structure. nih.govresearchgate.net

Ozonation and Advanced Oxidation Processes (AOPs)

Ozonation is another effective AOP for the removal of benzotriazoles. researchgate.netresearchgate.net This process can involve direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition. capes.gov.br The effectiveness of ozonation for the degradation of 4- and 5-Methyl-1H-benzotriazole has been demonstrated in laboratory-scale experiments, leading to the identification of several oxidation by-products. researchgate.net

Biotransformation Pathways and Product Identification

The biotransformation of this compound is a critical area of research due to its presence as a micropollutant in aquatic environments. nih.gov Studies using activated sludge have shown that this compound is only partially persistent, with a biodegradation half-life of approximately 8.5 days under aerobic conditions. nih.govacs.org The degradation process involves a variety of reaction pathways, including oxidation, hydroxylation, and alkylation, leading to the formation of several transient and persistent transformation products. nih.govacs.org

Under aerobic conditions, microorganisms in environments such as activated sludge are capable of degrading this compound. researchgate.netnih.gov This process is significantly influenced by the specific terminal electron-accepting conditions. nih.gov Aerobic biodegradation has been identified as a dominant natural attenuation mechanism for methylated benzotriazoles. nih.gov The degradation pathways are complex and can involve multiple steps. Theoretical calculations investigating degradation initiated by hydroxyl radicals (·OH), a key species in advanced oxidation processes that can mimic biological oxidation, suggest that addition reactions are the primary mechanism. nih.gov While specific transformation products for this compound are less commonly identified in literature compared to its parent compound, the general mechanisms observed for benzotriazoles, such as hydroxylation of the aromatic ring, are considered relevant. nih.govacs.org

Table 1: Aerobic Biodegradation Half-Lives of Benzotriazoles in Activated Sludge

| Compound | Biodegradation Half-Life (days) |

| 1H-benzotriazole | 1.0 |

| This compound | 8.5 |

| 5-Methyl-1H-benzotriazole | 0.9 |

| Data sourced from studies on aerobic degradation in activated sludge batch experiments. nih.govacs.org |

Corrosion Inhibition Mechanisms of this compound

This compound, often as a component of Tolyltriazole (TTA), is a highly effective corrosion inhibitor for various metals and alloys, particularly copper and its alloys. scielo.bratamanchemicals.com Its primary function is to decrease the rate of corrosion by forming a protective passivation layer on the metal surface, which isolates the metal from the corrosive environment. atamanchemicals.com This protective effect is valuable in numerous industrial applications, including cooling water systems and metalworking fluids. scielo.br

The efficacy of this compound as a corrosion inhibitor stems from its ability to strongly adsorb onto metal surfaces. figshare.comresearchgate.net The adsorption process is complex and involves a combination of physical and chemical interactions. figshare.com

Physical Adsorption: This occurs through intermolecular forces, such as van der Waals interactions, between the inhibitor molecule and the metal surface. figshare.com

Chemical Adsorption (Chemisorption): This involves the formation of coordinate bonds through charge transfer between the inhibitor and the metal. figshare.com The nitrogen atoms in the triazole ring of the molecule possess lone pairs of electrons that can be shared with vacant d-orbitals of the metal atoms, forming a stable complex. scielo.br

Quantum chemical calculations and molecular dynamics simulations have been employed to elucidate these mechanisms at an atomic level. figshare.com Studies on cobalt, for example, have shown that TTA (containing this compound) exhibits a high adsorption affinity, attributed to both physisorption and chemisorption. figshare.com The orientation of the adsorbed molecules can vary with surface coverage; at low concentrations, molecules may lie parallel to the surface, while at higher coverage, a more densely packed, vertically oriented layer can form. bham.ac.ukbirmingham.ac.uk

The adsorption of this compound molecules onto a metal surface results in the formation of a thin, dense, and stable protective film. google.commdpi.com This film acts as a physical barrier, preventing corrosive species like oxygen and chloride ions from reaching the metal surface. atamanchemicals.com The film is often described as a polymer-like layer consisting of metal-inhibitor complexes. scielo.brmdpi.comresearchgate.net For example, on copper surfaces, a [Cu(I)-TTA]n polymeric complex is formed. scielo.brresearchgate.net This passivating layer is typically only a few nanometers thick but is highly effective at inhibiting both anodic and cathodic corrosion reactions. mdpi.com The hydrophobic nature of the methyl group on the benzene (B151609) ring is thought to enhance the protective properties of the film compared to the parent compound, benzotriazole. scielo.br

Table 2: Corrosion Inhibition Efficiency of Tolyltriazole (TTA)

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| Mild Steel | 0.5 M HCl | 0.07 M | ~91 |

| Cobalt | Chemical Mechanical Polishing (CMP) Slurry | Not specified | up to 91.71 |

| Tolyltriazole (TTA) is a mixture of this compound and 5-Methyl-1H-benzotriazole. scielo.brfigshare.com |

Adsorption Mechanisms on Metal Surfaces

Electrochemical Adsorption Behavior

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process involves the interaction of the inhibitor molecule with the metal surface, which can be characterized by various adsorption isotherms. These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface.

Studies on benzotriazole derivatives confirm that their adsorption typically adheres to the Langmuir isotherm. This suggests that the inhibitor molecules form a monolayer on the metal surface, with the adsorption process being a key factor in their protective action jcscp.orgresearchgate.net. The adsorption is a mixed mode, involving both physical adsorption (physisorption) due to electrostatic forces and chemical adsorption (chemisorption) through the formation of coordinate bonds between the heteroatoms (nitrogen) in the triazole ring and the metal atoms jcscp.org. The specific nature of this adsorption—whether it's primarily physical or chemical—governs the stability and effectiveness of the protective film.

Influence of Surface Crystallography

The atomic arrangement of the metal surface, known as its crystallography, plays a crucial role in the adsorption behavior and orientation of inhibitor molecules. Different crystallographic planes (e.g., (100), (111), (110)) of a metal like copper present distinct atomic densities and electronic properties, which in turn affect the formation and structure of the protective inhibitor film.

Detailed investigations into the adsorption of the parent compound, benzotriazole (BTAH), on specific copper single-crystal surfaces provide a molecular-scale understanding of this phenomenon. Using techniques like Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Density Functional Theory (DFT) calculations, researchers have shown that BTAH deprotonates upon adsorption on the Cu(100) surface to form benzotriazolate (BTA) species st-andrews.ac.uk. The orientation of these adsorbed molecules is highly dependent on the surface coverage st-andrews.ac.uk. At low coverages, the BTA molecules tend to lie with their molecular planes parallel to the copper surface. As the coverage increases, a phase transition occurs, and the molecules adopt a more upright or vertical orientation st-andrews.ac.uk. This reorientation allows for denser packing, leading to the formation of a self-limiting monolayer composed of CuBTA and Cu(BTA)2 metal-organic complexes st-andrews.ac.uk.

Similar studies on the Cu(111) surface, which is the most stable and dominant face for copper, also indicate that BTAH deprotonates at room temperature to form a chemisorbed overlayer reading.ac.uk. The ability to combine experimental spectroscopic methods with theoretical DFT calculations is crucial for accurately describing the complex interactions at the molecule-surface interface, including chemisorption via the azole group and physisorption via the benzene ring reading.ac.uk. While these studies focus on the parent benzotriazole, they establish a fundamental framework for understanding how the methyl group in this compound might influence molecular orientation and packing on different crystal faces.

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are powerful tools for investigating the mechanisms of corrosion inhibition. They allow for real-time, in-situ analysis of the metal-electrolyte interface, providing quantitative data on how an inhibitor like this compound alters the corrosion process. These methods measure key parameters such as corrosion potential, corrosion current density, and interfacial impedance to determine the inhibitor's efficiency and mode of action.

Potentiodynamic Polarization

Potentiodynamic polarization is a widely used electrochemical technique to study corrosion inhibition. It involves scanning the potential of the metal electrode and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density), from which key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The value of icorr is directly proportional to the corrosion rate. A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion protection.

This technique also helps to classify the inhibitor as either anodic, cathodic, or mixed-type. An inhibitor that primarily affects the anodic reaction (metal dissolution) is anodic, one that affects the cathodic reaction (e.g., hydrogen evolution or oxygen reduction) is cathodic, and one that affects both is a mixed-type inhibitor. Studies on various benzotriazole derivatives have shown them to behave as mixed-type inhibitors jcscp.orgresearchgate.net. For example, 1-acetyl-1H-benzotriazole was found to be a mixed-type inhibitor for mild steel in a hydrochloric acid solution researchgate.net. Similarly, other benzotriazole derivatives have demonstrated mixed-type behavior, often with a more pronounced effect on the anodic reaction jcscp.org. This indicates that the molecules adsorb on the metal surface and impede both the dissolution of the metal and the cathodic reactions that drive corrosion.

The following data is illustrative for 1-acetyl-1H-benzotriazole (ABTZ) on mild steel in 1M HCl and is provided as an example of the parameters obtained from this technique.

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | -475 | 1055 | - |

| 100 | -470 | 345 | 67.3 |

| 200 | -465 | 210 | 80.1 |

| 300 | -462 | 145 | 86.3 |

| 400 | -458 | 105 | 90.0 |

| 500 | -455 | 80 | 92.4 |

Data adapted from studies on 1-acetyl-1H-benzotriazole researchgate.net.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes and the properties of the surface film. The measurement involves applying a small amplitude AC potential signal at various frequencies and measuring the current response. The results are often presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

In a typical corrosion system, the Nyquist plot for an uninhibited metal often shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of an effective inhibitor like a benzotriazole derivative, the diameter of this semicircle increases significantly researchgate.net. This increase in diameter corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor film is effectively hindering the flow of charge at the metal-electrolyte interface and thus slowing down corrosion.

The EIS data can be fitted to an equivalent electrical circuit model to quantify parameters like Rct and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value in the presence of the inhibitor signify good corrosion protection. The decrease in Cdl is attributed to the adsorption of inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer. The formation of protective films on copper, zinc, and their alloys in the presence of benzotriazole has been extensively studied using EIS researchgate.net.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is another valuable electrochemical technique used to study the redox processes occurring at the electrode surface. By cycling the potential of the working electrode, CV can reveal the formation and stability of inhibitor films and their effect on the electrochemical reactions of the metal.

In the context of corrosion inhibition, CV studies can demonstrate how an inhibitor like a benzotriazole derivative alters the oxidation and reduction peaks of a metal. For instance, research on the interaction of benzotriazole (BTA) with copper surfaces has utilized CV to show that BTA molecules inhibit copper electrodeposition by adsorbing onto the surface mdpi.com. The technique can identify the formation of complexes between the metal ions and the inhibitor molecules, which is a key step in the formation of the protective film mdpi.com. The presence and concentration of the inhibitor can significantly alter the shape of the cyclic voltammogram, typically by reducing the peak currents associated with metal dissolution, indicating passivation of the surface.

Synergistic Inhibition Effects with Other Compounds

The corrosion inhibition efficiency of this compound can often be significantly enhanced by using it in combination with other chemical compounds. This phenomenon, known as synergism, occurs when the total inhibition effect of the mixture is greater than the sum of the effects of the individual components.

Research on the closely related isomer, 5-methyl-1H-benzotriazole (MBTAH), has demonstrated significant synergistic effects when combined with other substances. For example, a study on copper corrosion in an acidic sulphate solution found that the inhibition efficiency was substantially greater when MBTAH was used with potassium sorbate (B1223678) or gelatin researchgate.net. This enhancement is attributed to co-adsorption, where the different molecules interact favorably on the metal surface to form a more compact and resilient protective film. The synergistic parameter, calculated from inhibition efficiency values, can be used to quantitatively confirm that the enhanced performance is due to a synergistic interaction rather than a simple additive effect nottingham.edu.cn.

Supramolecular Interactions and Complex Formation

This compound, an aromatic heterocyclic compound, engages in various non-covalent interactions that dictate its assembly in the solid state and its function in various applications. These interactions include coordination with metal cations, hydrogen bonding, and π–π stacking.

Benzotriazole and its derivatives are well-regarded for their ability to form stable coordination complexes with a wide range of transition metal cations. This property is central to their primary application as corrosion inhibitors. The triazole ring of this compound possesses three nitrogen atoms, which can act as Lewis bases, donating lone pairs of electrons to coordinate with metal ions.

Research has shown that benzotriazole derivatives form particularly strong bonds with transition metals. researchgate.net The nitrogen atom at position 3 of the azole ring is the most common donor atom in these coordination complexes. mdpi.com The formation of these complexes is a key aspect of their anticorrosive properties, as they create a stable, protective layer on metal surfaces. cymitquimica.comwikipedia.org

Studies on methylbenzotriazoles have determined high stability constants for their complexes with certain metal ions, indicating the formation of very stable compounds. researchgate.net For example, the interaction of methylbenzotriazole with copper(II) and cobalt(III) has been quantified, showcasing the strong chelating ability of this class of compounds. researchgate.net The coordination chemistry of the related 1-methylbenzotriazole (B83409) has been explored with a variety of metals, including Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(I), Cu(II), and Zn(II), further demonstrating the versatility of the benzotriazole scaffold as a ligand in coordination chemistry. mdpi.com

| Metal Ion | Stability Constant (log K) | Reference |

| Copper (II) | 15 | researchgate.net |

| Cobalt (III) | 8 | researchgate.net |

Table 1: Stability constants for complexes formed between methylbenzotriazole and metal ions.

Hydrogen bonding plays a significant role in the crystal structure and interaction of this compound with other molecules. The benzotriazole moiety contains both a hydrogen bond donor (the N-H group of the triazole ring) and hydrogen bond acceptors (the other two nitrogen atoms of the triazole ring). nih.gov

In the solid state, these interactions can lead to the formation of extended supramolecular architectures. For instance, derivatives of benzotriazole have been shown to form intermolecular N···H-O hydrogen bonds. nih.gov The ability to form these bonds is crucial for its interaction with polar molecules and surfaces. The benzotriazole ring has a high propensity for forming hydrogen bonds, which can be either intramolecular or intermolecular, depending on the specific molecular structure and crystal packing forces. nih.gov

The aromatic nature of both the benzene and triazole rings in this compound allows for the formation of π–π stacking interactions. These interactions are a type of non-covalent force that occurs between aromatic rings, contributing significantly to the stability of crystal structures.

In various crystal structures of benzotriazole derivatives, molecules assemble via π–π stacking of their benzene or benzotriazole rings, often resulting in the formation of infinite columnar stacks. researchgate.net The strength and geometry of these interactions are influenced by the substituents on the aromatic system. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with distances typically falling in the range of 3.5 to 3.8 Å. researchgate.netbenthamopen.com For example, in one benzotriazole derivative, the separation of ring centroids was observed to be 3.5865 (8) Å. researchgate.net In another silver(I) coordination polymer, π–π stacking interactions between benzotriazole rings were noted. benthamopen.com

| Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

| Benzene - Benzene | 3.5865 (8) | researchgate.net |

| Benzotriazole - Benzotriazole | ~3.8 | benthamopen.com |

| Benzene - Benzotriazole | 3.6234 (10) | nih.gov |

Table 2: Examples of π–π stacking distances in benzotriazole derivatives.

Tribological Behavior and Mechanisms

This compound and its derivatives are utilized as additives in lubricating oils and metalworking fluids due to their effective anti-wear and friction-reducing properties. nacchemical.combingwaytech.com Their tribological performance is intrinsically linked to their chemical reactivity with metal surfaces.

As a friction modifier, methyl benzotriazole derivatives have demonstrated excellent performance in reducing friction and wear between moving metal surfaces. bingwaytech.com These additives are particularly effective in inhibiting copper corrosion and have good oil solubility, which expands their application in various lubricants like gear oils, anti-wear hydraulic oils, and greases. bingwaytech.com

The mechanism involves the formation of a stable, protective film on the metal surface during friction. mdpi.com This film reduces direct metal-to-metal contact, thereby improving the lubrication state and enhancing the anti-friction and anti-wear performance. mdpi.com Studies on the parent compound, benzotriazole (BTA), have shown that its effectiveness is concentration-dependent. An appropriate amount of BTA reacts with the metal to form a stable lubricating film; however, excessive concentrations can lead to the continuous formation and peeling of an unstable film, which may increase wear. mdpi.com In one study, a BTA concentration of 0.5 wt% in an ionic liquid lubricant led to a 16.5% decrease in the coefficient of friction and a 53.4% reduction in wear volume. mdpi.com

The primary mechanism behind the anti-wear and corrosion inhibition properties of this compound is the formation of a protective surface film. This is not typically a simple metal oxide film but rather a complex, polymeric layer formed by the coordination of the benzotriazole molecules with the metal atoms of the surface. wikipedia.orgresearchgate.net

When a metal like copper is exposed to a solution containing benzotriazole, a passive layer consisting of a copper-benzotriazole complex is formed. wikipedia.org This layer is insoluble and adheres strongly to the surface, acting as a physical barrier that prevents corrosive agents from reaching the metal. wikipedia.orgresearchgate.net The film is formed through the chemical adsorption of the benzotriazole derivative onto the metal surface, where it reacts to form a surface complex. mdpi.comresearchgate.net This BTA-metal reaction film can suppress the formation of metal oxides and reduce wear and arc erosion damage in current-carrying friction scenarios. mdpi.com The resulting passivation film provides the nanoscale planarization and protection that is critical for the tribological performance of the lubricated system. researchgate.net

Environmental Fate and Ecotoxicology of 4 Methyl 1h Benzotriazole

Occurrence and Detection in Aquatic Environments

4-Methyl-1H-benzotriazole, a member of the benzotriazole (B28993) family of corrosion inhibitors, is frequently detected in various aquatic environments. nih.govacs.orgnih.govrsc.org Its widespread use in applications such as aircraft de-icing and anti-icing fluids (ADAFs), dishwasher detergents, and industrial cooling systems contributes to its release into wastewater and subsequently into rivers and other surface waters. nih.govnih.govepa.gov

Persistence in Conventional Wastewater Treatment Plants